Cas no 177489-10-0 (3-(4-METHYLPIPERAZIN-1-YL)PHENOL)

3-(4-Methylpiperazin-1-yl)phenol is a versatile organic compound featuring a phenol group substituted with a 4-methylpiperazine moiety. This structure imparts favorable solubility and reactivity, making it useful as an intermediate in pharmaceutical and agrochemical synthesis. The methylpiperazine group enhances its potential as a building block for bioactive molecules, particularly in the development of CNS-targeting drugs or kinase inhibitors. Its well-defined aromatic and aliphatic components allow for selective functionalization, facilitating further derivatization. The compound’s stability under standard conditions ensures reliable handling and storage. Suitable for research and industrial applications, it serves as a key precursor in medicinal chemistry and material science.
3-(4-METHYLPIPERAZIN-1-YL)PHENOL structure
177489-10-0 structure
Product Name:3-(4-METHYLPIPERAZIN-1-YL)PHENOL
CAS No:177489-10-0
MF:C11H16N2O
MW:192.257542610168
CID:1005643
PubChem ID:11011455
Update Time:2025-10-30

3-(4-METHYLPIPERAZIN-1-YL)PHENOL Chemical and Physical Properties

Names and Identifiers

    • 3-(4-METHYLPIPERAZIN-1-YL)PHENOL
    • 1-(3'-hydroxyphenyl)-4-methylpiperazine
    • 3-(4-methyl-1-piperazinyl)phenol
    • 3-(4-methylpiperazin-1-yl)-phenol
    • 3-(4-methyl-piperazin-1-yl)-phenol
    • A812266
    • FT-0657883
    • KB-178229
    • N-(3-hydroxyphenyl)methylpiperazine
    • S01-0116
    • SureCN1039861
    • AISHPJPGKBKMGV-UHFFFAOYSA-N
    • A1-09658
    • 177489-10-0
    • SCHEMBL1039861
    • Phenol, 3-(4-methyl-1-piperazinyl)-
    • CHEMBL1180517
    • DA-09184
    • AKOS015917616
    • DTXSID10451862
    • MDL: MFCD12405778
    • Inchi: 1S/C11H16N2O/c1-12-5-7-13(8-6-12)10-3-2-4-11(14)9-10/h2-4,9,14H,5-8H2,1H3
    • InChI Key: AISHPJPGKBKMGV-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC(=C1)N1CCN(C)CC1

Computed Properties

  • Exact Mass: 192.12638
  • Monoisotopic Mass: 192.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 26.7Ų

Experimental Properties

  • PSA: 26.71

3-(4-METHYLPIPERAZIN-1-YL)PHENOL Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AB00045-500mg
3-(4-Methylpiperazin-1-yl)phenol
177489-10-0 95%
500mg
$572.00 2024-04-20
A2B Chem LLC
AB00045-1g
3-(4-Methylpiperazin-1-yl)phenol
177489-10-0 95%
1g
$993.00 2024-04-20

Additional information on 3-(4-METHYLPIPERAZIN-1-YL)PHENOL

3-(4-METHYLPIPERAZIN-1-YL)PHENOL: A Comprehensive Overview

3-(4-METHYLPIPERAZIN-1-YL)PHENOL, also known by its CAS registry number CAS No. 177489-10-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperazine derivatives, which are widely studied due to their diverse biological activities and potential applications in drug development.

The structure of 3-(4-METHYLPIPERAZIN-1-YL)PHENOL consists of a phenol group attached to a piperazine ring, with a methyl substituent at the 4-position of the piperazine moiety. This unique structure contributes to its chemical reactivity and biological properties. Recent studies have highlighted its potential as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungal strains.

One of the most promising areas of research involving 3-(4-METHYLPIPERAZIN-1-YL)PHENOL is its application in drug design. Scientists have explored its ability to inhibit key enzymes involved in inflammatory processes, making it a candidate for anti-inflammatory therapies. Additionally, its role in modulating cellular signaling pathways has been investigated, offering insights into its potential use in treating chronic diseases such as cancer and neurodegenerative disorders.

The synthesis of 3-(4-METHYLPIPERAZIN-1-YL)PHENOL has been optimized through various methodologies, including microwave-assisted synthesis and catalytic processes. These advancements have not only improved the yield but also reduced the environmental impact of its production, aligning with current trends toward sustainable chemistry practices.

In terms of pharmacokinetics, recent studies have demonstrated that 3-(4-METHYLPIPERAZIN-1-YL)PHENOL exhibits favorable absorption and bioavailability profiles, which are crucial for its therapeutic potential. Its ability to cross cellular membranes efficiently suggests that it could be effective in targeting intracellular pathogens or disease pathways.

The safety profile of 3-(4-METHYLPIPERAZIN-1-YL)PHENOL has also been a focus of recent research. Preclinical studies indicate that it has low toxicity at therapeutic doses, making it a safer option compared to some conventional drugs. However, further long-term studies are required to fully assess its safety profile in humans.

In conclusion, 3-(4-METHYLPIPERAZIN-1-YL)PHENOL, with its CAS number CAS No. 177489-10-0, represents a valuable compound with broad applications in medicine and biotechnology. Its unique chemical structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a promising candidate for future drug development efforts.

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